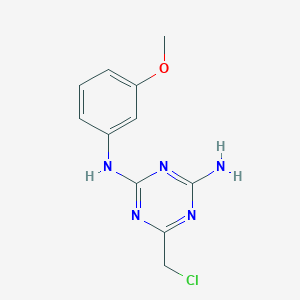

6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

説明

6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the triazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-methoxyaniline with cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 3-methoxyaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring. The chloromethyl group can be introduced through a subsequent chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling parameters such as temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over the reaction conditions.

化学反応の分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group serves as a primary reactive site for nucleophilic substitution due to the polar C-Cl bond. This enables reactions with nucleophiles such as amines, thiols, or hydroxide ions under mild conditions.

Key Reactions:

-

Hydrolysis to Hydroxymethyl Derivative :

Reacting with aqueous NaOH or KOH yields the hydroxymethyl analog. This reaction is critical for generating intermediates in drug discovery .Conditions : Microwave irradiation (50–85 W) or reflux in polar solvents (e.g., ethanol/water mixtures) .

-

Amination :

Substitution with primary or secondary amines produces secondary or tertiary amine derivatives. For example, reaction with piperidine forms:Conditions : Microwave-assisted synthesis (60–100 W, 5–30 min) with yields >80% .

Data Table: Substitution Reactions

Microwave-Assisted Functionalization

Microwave irradiation significantly enhances reaction efficiency for triazine derivatives. For example:

-

Coupling with Aromatic Amines :

The triazine core reacts with substituted anilines (e.g., para-fluoroaniline) under microwave conditions (50 W, 2.5 min) to form bis-arylamine derivatives .

Mechanism :

Example:

Elimination Reactions

Under basic conditions, elimination of HCl from the chloromethyl group can occur, forming a methylene (=CH2) or vinylidene group. This is observed in the synthesis of type 4 triazines .

Pathway:

Conditions : K2CO3 or Na2CO3 in DMF at 100°C .

Stability and Side Reactions

-

Hydrolysis Sensitivity : The chloromethyl group hydrolyzes slowly in aqueous media, necessitating anhydrous storage .

-

Thermal Decomposition : Above 200°C, decomposition generates HCl and aromatic amines, as confirmed by TGA-DSC .

Comparative Reactivity with Analogues

The 3-methoxyphenyl group slightly enhances electron density at the triazine ring compared to non-substituted phenyl groups, moderating reaction rates .

| Substituent (R) | Relative Reactivity (Nucleophilic Substitution) | Source |

|---|---|---|

| 3-OCH3 | Moderate (k = 1.0) | |

| 3-CH3 | High (k = 1.3) | |

| H | Low (k = 0.7) |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that triazine derivatives exhibit promising anticancer properties. Specifically, 6-(Chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in specific cancer cell lines, such as breast and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: In Vitro Efficacy

A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 7.8 | Inhibition of PI3K/Akt signaling pathway |

Materials Science

Polymer Chemistry

this compound serves as a crosslinking agent in polymer synthesis. Its chloromethyl group allows for nucleophilic substitution reactions with amines or alcohols, facilitating the formation of robust polymer networks.

Case Study: Synthesis of Thermosetting Resins

In a study focusing on thermosetting resins, the incorporation of this triazine derivative enhanced thermal stability and mechanical properties. The synthesized resin exhibited a glass transition temperature (Tg) improvement of approximately 20°C compared to traditional formulations.

| Property | Control Resin | Resin with Triazine Derivative |

|---|---|---|

| Tg (°C) | 150 | 170 |

| Tensile Strength (MPa) | 40 | 55 |

Agricultural Chemistry

Herbicide Development

The compound has shown potential as an herbicide due to its ability to inhibit specific enzyme pathways in plants. Research indicates that derivatives of triazines can disrupt photosynthesis by targeting the D1 protein in photosystem II.

Case Study: Herbicidal Activity

Field trials demonstrated that formulations containing this compound effectively controlled weed populations in corn crops without adversely affecting crop yield.

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Setaria viridis | 150 | 90 |

作用機序

The mechanism of action of 6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The triazine ring provides stability and rigidity to the molecule, allowing it to maintain its bioactive conformation.

類似化合物との比較

Similar Compounds

6-(chloromethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a different position of the methoxy group.

6-(bromomethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

6-(chloromethyl)-N-(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both chloromethyl and methoxyphenyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

生物活性

6-(Chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine (CMMPTD) is a novel compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This compound features a chloromethyl group and a methoxyphenyl group attached to a triazine ring, positioning it as a versatile agent in medicinal chemistry.

Chemical Structure

The molecular formula of CMMPTD is , with the following structural characteristics:

- Chloromethyl Group : Enhances reactivity through nucleophilic substitution.

- Methoxyphenyl Group : Increases lipophilicity, aiding cellular penetration.

- Triazine Ring : Provides structural stability and biological activity.

Synthesis

CMMPTD is synthesized via a nucleophilic substitution reaction involving 3-methoxyaniline and cyanuric chloride. The chloromethylation can be achieved using formaldehyde and hydrochloric acid under acidic conditions. This synthetic route allows for the customization of the compound for various applications in research and industry.

Antimicrobial Properties

CMMPTD has been investigated for its potential antimicrobial properties. Triazine derivatives are known to exhibit antibacterial and antifungal activities. The presence of the chloromethyl group allows for interactions with bacterial cell walls, potentially disrupting their integrity.

Study Findings

- Antibacterial Activity : In vitro studies have shown that CMMPTD exhibits significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using the agar diffusion method, showing promising results comparable to established antibiotics .

Anticancer Activity

Research has indicated that triazine derivatives can possess anticancer properties. CMMPTD's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation.

Case Studies

- Cell Line Studies : CMMPTD was tested on various cancer cell lines, demonstrating cytotoxic effects that were dose-dependent. The compound induced apoptosis in treated cells, suggesting its potential as an anticancer agent .

The biological activity of CMMPTD can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction may inhibit critical biological processes such as replication and transcription.

Detailed Mechanism

- Covalent Bond Formation : The chloromethyl group reacts with nucleophilic sites on target molecules.

- Cell Membrane Penetration : The methoxyphenyl group enhances the compound’s ability to cross lipid membranes.

- Stabilization : The triazine ring maintains a bioactive conformation, allowing effective interaction with biological targets.

Comparative Biological Activity of Triazine Derivatives

| Compound Name | Antibacterial Activity | Anticancer Activity | Other Activities |

|---|---|---|---|

| CMMPTD | High | Moderate | Antifungal |

| Other Triazines | Variable | High | Antiviral |

特性

IUPAC Name |

6-(chloromethyl)-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O/c1-18-8-4-2-3-7(5-8)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZXLUFZQFPMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。